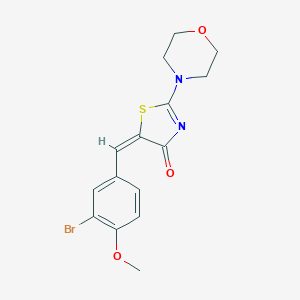![molecular formula C13H15N2O2+ B493022 2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B493022.png)
2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium is a chemical compound that features a benzaldehyde moiety linked to a 1,3-dimethylimidazolium group via a methoxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-dimethylimidazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: 4-[(1,3-Dimethylimidazol-1-ium-2-yl)methoxy]benzoic acid.
Reduction: 4-[(1,3-Dimethylimidazol-1-ium-2-yl)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: May bind to certain receptors, modulating their activity.
Reactive Oxygen Species (ROS) Generation: May induce the production of ROS, leading to oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the imidazolium group, making it less versatile in certain reactions.
1,3-Dimethylimidazole: Lacks the benzaldehyde moiety, limiting its applications in aldehyde-specific reactions.
Uniqueness
2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium is unique due to its combination of a benzaldehyde moiety and a 1,3-dimethylimidazolium group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H15N2O2+ |
|---|---|
Poids moléculaire |
231.27g/mol |
Nom IUPAC |
4-[(1,3-dimethylimidazol-1-ium-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C13H15N2O2/c1-14-7-8-15(2)13(14)10-17-12-5-3-11(9-16)4-6-12/h3-9H,10H2,1-2H3/q+1 |
Clé InChI |
FNUFPEMRWUCGGZ-UHFFFAOYSA-N |
SMILES |
CN1C=C[N+](=C1COC2=CC=C(C=C2)C=O)C |
SMILES canonique |
CN1C=C[N+](=C1COC2=CC=C(C=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B492939.png)


![2-{4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492943.png)
![10-[(1-butyl-1H-indol-3-yl)methylene]-7-(4-ethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492944.png)
![2-{4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492947.png)
![2-{4-[(2-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492948.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B492949.png)
![10-[(1-ethyl-1H-indol-3-yl)methylene]-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492951.png)
![7-(3-fluorophenyl)-10-[4-(2-propynyloxy)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492954.png)
![10-{2-[(2-fluorobenzyl)oxy]benzylidene}-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492955.png)
![(10E)-10-(3-bromo-4-ethoxybenzylidene)-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492956.png)
![(10Z)-10-{2-[(2-chlorobenzyl)oxy]benzylidene}-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492958.png)
![(10Z)-10-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-(thiophen-2-yl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492961.png)
